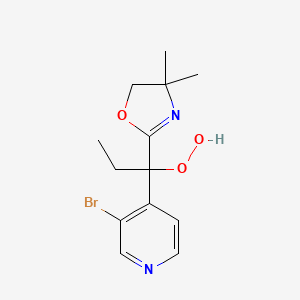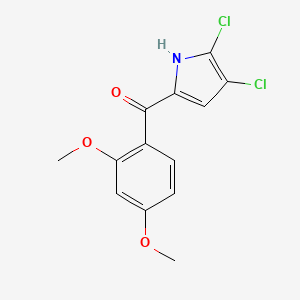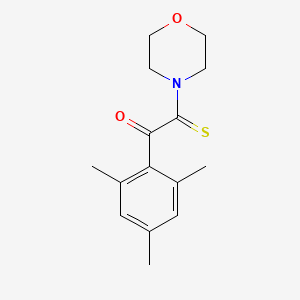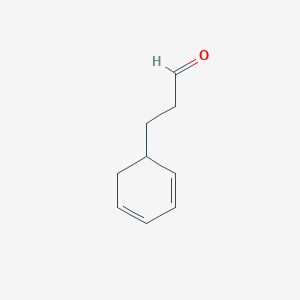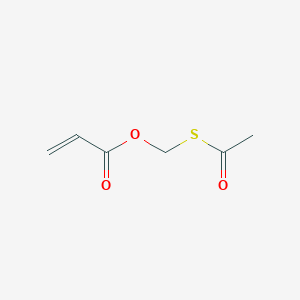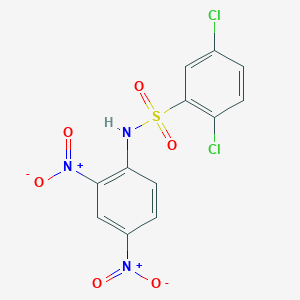
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes an oxazinone ring fused with ethoxy and dimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method has been studied extensively and can be performed under conventional heating or microwave conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired oxazinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxone in nitromethane at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted oxazinones and dihydro derivatives, which can be further utilized in different applications.
科学的研究の応用
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- involves its interaction with specific molecular targets. For instance, it acts as a substrate inhibitor for serine proteases like human leukocyte elastase . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition can help in reducing tissue damage and inflammation associated with various diseases.
類似化合物との比較
Similar Compounds
4H-3,1-Benzoxazin-4-ones: These compounds share a similar oxazinone ring structure but differ in their substituents and overall reactivity.
Quinazolin-4-ones: Another class of heterocyclic compounds with similar biological activities but distinct structural features.
Uniqueness
4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is unique due to its specific combination of ethoxy and dimethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes.
特性
CAS番号 |
38360-29-1 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
2-ethoxy-2,6-dimethyl-3H-1,3-oxazin-4-one |
InChI |
InChI=1S/C8H13NO3/c1-4-11-8(3)9-7(10)5-6(2)12-8/h5H,4H2,1-3H3,(H,9,10) |
InChIキー |
FBKVRPMIHXCYFX-UHFFFAOYSA-N |
正規SMILES |
CCOC1(NC(=O)C=C(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


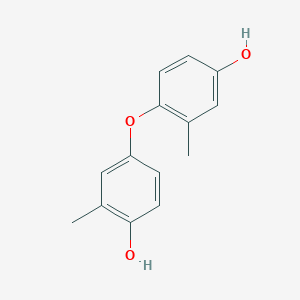

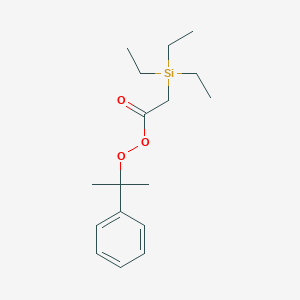
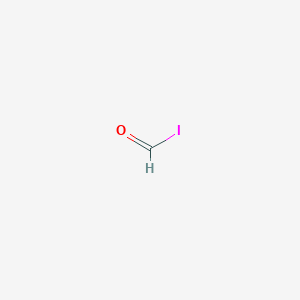
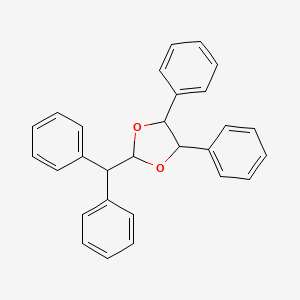
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)

